

# 740 Y-P as a PI3K activator discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 740 Y-P   |           |
| Cat. No.:            | B15605770 | Get Quote |

## Y-P as a PI3K Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**740 Y-P**, also known as PDGFR 740Y-P, is a cell-permeable phosphopeptide that has been instrumental in the study of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Its discovery provided a valuable tool to specifically activate PI3K and investigate its downstream cellular effects. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental applications of **740 Y-P**.

## **Discovery and History**

The concept behind **740 Y-P** stems from the understanding of how Class IA PI3Ks are activated by receptor tyrosine kinases (RTKs). The regulatory subunit of PI3K, p85, contains two Src homology 2 (SH2) domains that recognize and bind to specific phosphotyrosine (pY) motifs on activated RTKs and their substrates[1][2]. This interaction relieves the inhibitory effect of p85 on the catalytic p110 subunit, leading to PI3K activation.

The seminal work by Derossi et al. in 1998 led to the development of a cell-permeable peptide that could mimic this natural activation process. They designed a phosphopeptide corresponding to a known p85 SH2 domain binding site and attached it to a cell-penetrating peptide sequence derived from the Antennapedia homeodomain, making it capable of crossing



the cell membrane[3]. This chimeric peptide, **740 Y-P**, was shown to specifically bind to the SH2 domains of p85 and stimulate a mitogenic response in C2 muscle cells, an effect that was dependent on PI3K activity. Subsequent research by Williams and Doherty in 1999 further established its role in promoting neuronal cell survival through the PI3K-Akt pathway[4].

## **Mechanism of Action**

**740** Y-P is a synthetic phosphopeptide designed to directly activate Class IA PI3K. Its mechanism of action can be summarized in the following steps:

- Cellular Uptake: The peptide is rendered cell-permeable by its conjugation to a carrier peptide sequence, typically derived from the Antennapedia homeodomain, which facilitates its transport across the plasma membrane[3].
- Binding to p85 SH2 Domains: Once inside the cell, the phosphotyrosine motif of 740 Y-P mimics the pY-X-X-M motif found on activated growth factor receptors. It binds with high affinity to the tandem SH2 domains of the p85 regulatory subunit of PI3K[5].
- Conformational Change and Activation: The binding of 740 Y-P to the p85 SH2 domains induces a conformational change in the p85-p110 heterodimer. This change relieves the inhibitory contacts that p85 imposes on the p110 catalytic subunit[1][2].
- PI3K Catalytic Activity: With the inhibition removed, the p110 catalytic subunit is activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
- Downstream Signaling: PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), initiating a signaling cascade that promotes cell survival, growth, proliferation, and metabolism[4][6][7][8].

## **Physicochemical Properties and Quantitative Data**

While specific binding affinities and EC50 values for **740 Y-P** are not consistently reported across the literature, the available information and data for similar phosphopeptides are summarized below.



| Property                            | Value                                                      | Reference / Note                                                                                                                                |
|-------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Peptide Sequence                    | RQIKIWFQNRRMKWKK-<br>SDGGY(p)MDMS                          | The N-terminal sequence is a cell-penetrating peptide (Antennapedia). The C-terminal sequence contains the phosphotyrosine.                     |
| Molecular Weight                    | ~3270.7 g/mol                                              |                                                                                                                                                 |
| Binding Affinity (Kd) to p85<br>SH2 | High Affinity (nM to low μM range for similar pY peptides) | Binds with high affinity[5].  Dissociation constants of 0.3  to 3 nM have been reported for other pYXXM peptides binding to p85 SH2 domains[9]. |
| EC50 for PI3K Activation            | Not explicitly reported.                                   | Dose-dependent activation of the PI3K pathway has been demonstrated[4].                                                                         |
| Cellular Concentration for Activity | 10-50 μg/mL (approximately 3-<br>15 μM)                    | Effective concentrations reported in various cell-based assays[7][10].                                                                          |

# Experimental Protocols Synthesis and Purification of 740 Y-P Phosphopeptide

The synthesis of **740 Y-P** can be achieved through standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.

#### Materials:

- · Fmoc-protected amino acids
- Fmoc-Tyr(PO(OBzl)OH)-OH or other suitably protected phosphotyrosine analog
- · Rink Amide resin
- Coupling reagents (e.g., HBTU, HOBt)



- N,N-Diisopropylethylamine (DIPEA)
- Piperidine solution (20% in DMF)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
- Reversed-phase HPLC system
- · Mass spectrometer

#### Protocol:

- Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF).
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
- Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the 740 Y-P sequence. For each coupling step, activate the amino acid with a coupling reagent like HBTU/HOBt in the presence of DIPEA.
- Phosphotyrosine Incorporation: At the desired position, couple the protected phosphotyrosine amino acid (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH).
- Chain Elongation: Continue coupling the remaining amino acids.
- Final Fmoc Deprotection: Remove the final Fmoc group.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
- Purification: Purify the crude peptide by reversed-phase HPLC on a C18 column.
- Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

## In Vitro PI3K Activity Assay (HTRF)



This protocol describes a general method to measure the in vitro activity of PI3K upon activation by **740 Y-P** using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

#### Materials:

- Recombinant PI3K (p110/p85)
- 740 Y-P
- PIP2 substrate
- ATP
- HTRF detection reagents (e.g., biotinylated-PIP3, streptavidin-Europium cryptate, and anti-GST-d2 antibody if using a GST-tagged PH domain)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- 384-well low-volume plates

#### Protocol:

- Reagent Preparation: Prepare serial dilutions of 740 Y-P in assay buffer.
- Enzyme and Activator Incubation: In a 384-well plate, add the recombinant PI3K enzyme to each well. Add the diluted **740 Y-P** or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature to allow for binding and activation.
- Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP to each well.
- Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding EDTA to chelate Mg2+.
- Detection: Add the HTRF detection reagents. This typically involves a biotinylated PIP3 tracer and a fluorescent donor/acceptor pair that binds to the tracer. The amount of PIP3



produced by the PI3K reaction will compete with the tracer, leading to a decrease in the HTRF signal.

- Signal Measurement: Read the plate on an HTRF-compatible plate reader.
- Data Analysis: Calculate the amount of PIP3 produced based on a standard curve and determine the fold activation by 740 Y-P compared to the vehicle control.

## Western Blot for Phospho-Akt (Ser473)

This protocol details the detection of Akt phosphorylation at Serine 473, a key downstream marker of PI3K activation, in cells treated with **740 Y-P**.

#### Materials:

- Cell line of interest (e.g., C2C12 myoblasts)
- 740 Y-P
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

#### Protocol:



- Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the
  cells for 4-6 hours to reduce basal Akt phosphorylation. Treat the cells with various
  concentrations of 740 Y-P for the desired time (e.g., 15-60 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
- Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

# Visualizations PI3K Signaling Pathway Activated by 740 Y-P





Click to download full resolution via product page

Caption: Signaling pathway of PI3K activation by 740 Y-P.

## **Experimental Workflow for Assessing 740 Y-P Activity**





Click to download full resolution via product page

Caption: General experimental workflow for **740 Y-P** synthesis and activity assessment.

## **Logical Relationship of 740 Y-P Action**





Click to download full resolution via product page

Caption: Logical flow of events following cellular exposure to 740 Y-P.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Stimulation of mitogenesis by a cell-permeable PI 3-kinase binding peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The synthesis of phosphopeptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. hitthepass.com [hitthepass.com]
- 8. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [740 Y-P as a PI3K activator discovery and history].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605770#740-y-p-as-a-pi3k-activator-discovery-and-history]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com